molecular formula C11H14O4 B1346922 2',3',4'-Trimethoxyacetophenone CAS No. 13909-73-4

2',3',4'-Trimethoxyacetophenone

Cat. No. B1346922
CAS RN: 13909-73-4
M. Wt: 210.23 g/mol
InChI Key: PKNAATJMQOUREZ-UHFFFAOYSA-N
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Description

2',3',4'-Trimethoxyacetophenone is a chemical compound that has been studied for various applications, including its potential in anticancer activity and as an intermediate in the synthesis of biologically active compounds. It is characterized by the presence of three methoxy groups attached to an acetophenone structure, which can be modified to produce various derivatives with different properties and activities .

Synthesis Analysis

The synthesis of derivatives of 2',3',4'-Trimethoxyacetophenone often involves reactions such as the Claisen-Schmidt condensation, which is used to produce chalcones, a precursor to flavonoids and other biologically active compounds . Other methods include the reaction of ox

Scientific Research Applications

Structural and Quantum Chemical Analysis

2',3',4'-Trimethoxyacetophenone has been investigated for its structural and quantum chemical properties. Santiago et al. (2018) isolated a similar compound, 2-Hydroxy-3,4,6-trimethoxyacetophenone, from Croton anisodontus and characterized its structure using Nuclear Magnetic Resonance and X-ray diffraction. The study explored its potential antimicrobial properties and evaluated its vibrational properties through spectroscopy. Additionally, Density Functional Theory calculations were used to predict vibrational wavenumbers and analyze molecular orbitals and other quantum chemical parameters (Santiago et al., 2018).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and reactions involving derivatives of trimethoxyacetophenone. Gommans et al. (1986) detailed the synthesis of o-deuterio-acetophenones, including a trimethoxyacetophenone derivative, through the oxidation of certain manganese compounds. This process also established values for primary kinetic isotope effects in ortho-metallation (Gommans et al., 1986). Tu Wei-jun (2013) synthesized an intermediate, 2-hydroxy-4,5,6-trimethoxyacetophenone, via a series of reactions starting from trimethoxybenzene, demonstrating the compound's potential as an intermediate in various chemical syntheses (Tu Wei-jun, 2013).

Antibacterial and Antimicrobial Properties

The antibacterial and antibiotic resistance modulatory activities of derivatives of trimethoxyacetophenone have been explored. Freitas et al. (2020) synthesized chalcones from 2-hydroxy-3,4,6-trimethoxyacetophenone and tested their effects on bacterial models. They found that these compounds have potential as antibacterial drugs or in combination with antibiotics for treating infections caused by multidrug-resistant strains (Freitas et al., 2020).

Photostability and Photodegradation

Harvey and Ragauskas (1996) investigated the photostability effects of certain compounds, including trimethoxyacetophenone derivatives. Their study revealed insights into the photodegradation processes of these compounds and their potential applications in stabilizing mechanical pulps (Harvey & Ragauskas, 1996).

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNAATJMQOUREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022257
Record name 2',3',4'-Trimethoxyacetophenone
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4'-Trimethoxyacetophenone

CAS RN

13909-73-4
Record name 2′,3′,4′-Trimethoxyacetophenone
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Record name 2',3',4'-Trimethoxyacetophenone
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Record name 13909-73-4
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Record name 2',3',4'-Trimethoxyacetophenone
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Record name 2',3',4'-trimethoxyacetophenone
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Record name 2',3',4'-TRIMETHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
RW Jemison - Australian Journal of Chemistry, 1968 - CSIRO Publishing
2-Hydroxy-4,6-dimethoxyacetophenone and its acetate undergo nuclear bromination with cupric bromide, and 2,3,4-trimethoxyacetophenone gave w-bromo-2-hydroxy-3,4-…
Number of citations: 10 www.publish.csiro.au
GR Lenz, CM Woo - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Synthesis of the novel isoquinoline enamide alkaloid polycarpine Page 1 June 1981 Synthesis of the Novel Isoquinoline Enamide Alkaloid Polycarpine George R. Lenz* and Chi-Min …
Number of citations: 11 onlinelibrary.wiley.com
KBL Mathur, JN Sharma… - Journal of the …, 1957 - ACS Publications
Less reactive tent of acetylation undergone by some of the repre-sentative pheiftl ethers at 40 in 2 hr. are com-piled together. m-Cresol methyl ether, 1-naphthol methyl ether can thus be …
Number of citations: 18 pubs.acs.org
K Fukui, T Matsumoto, T Kinoshita - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Cirsimarin, an almost colorless glycoside, has been isolated from Cirsium martimum MAKINO (Compositae) by Morita and Shimizu. 1) Their hydrolysis of this glycoside with hydrochloric …
Number of citations: 18 www.journal.csj.jp
BM Armstrong, ME Bowen, ML Clark, BL Foley… - Inorganica chimica …, 1990 - Elsevier
The tricarbonylchromium complexes of the following derivatives of acetophenone have been prepared: the 2,4-, 2,5- and 3,4-dimethyl-; 2,4,5- and 2,4,6-trimethyl-; 2,3,4,5-tetramethyl-; 2,…
Number of citations: 1 www.sciencedirect.com
L Kaisalo, A Latvala, T Hase - Synthetic communications, 1986 - Taylor & Francis
2, 3, 4-Trimethoxybenzaldehyde, -acetophenone and -benzoic acid give the corresponding 2, 3-dihydroxy-4-methoxy compounds in good yield on treatment with BCl 3 . …
Number of citations: 21 www.tandfonline.com
VJ Harding - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… In order to throw further light on this point, 2 : 3 : 4-trimethoxyacetophenone was submitted to the vigorous action of warm nitric acid. If any 4-nitropyrogallol trimethyl ether had been …
Number of citations: 8 pubs.rsc.org
LJ Swift - The Journal of Organic Chemistry, 1965 - ACS Publications
Failure of the demethylated flavone to give color or a precipitate with neutral lead acetate indicated no 3-OH group and the absence of o-di-OH groups in the B ring. A negative …
Number of citations: 13 pubs.acs.org
KAA Mohammed, AAHF Wasfy, MS Bazalou - researchgate.net
This study was carried out to compare the bioactive components of cloves (Syzygium aromaticum bud.) ethanolic extract using both maceration and ultrasound-assisted (sonication) …
Number of citations: 2 www.researchgate.net
IE Muskat - Journal of the American Chemical Society, 1934 - ACS Publications
2, 3, 4-Trimethoxyacetophenone has been condensed with o-, m- and^-nitrobenzaldehydes to the corresponding nitrochalcones. 2. Reduction of the m-and p-nitro derivatives gives the …
Number of citations: 64 pubs.acs.org

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